![molecular formula C16H20N4O3S B269907 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family of compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone can induce significant changes in biochemical and physiological processes in cells. This compound has been found to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and modulate various signaling pathways involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone in lab experiments include its potent biological activity, its relative ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific interactions with cellular components.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone. These include the identification of its exact mechanism of action, the development of more potent analogs, and the investigation of its potential applications in various fields, including medicine, agriculture, and environmental science.
Conclusion:
In conclusion, 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit significant antimicrobial and anticancer activity, and its mechanism of action is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Further research is needed to fully understand the potential of this compound and its analogs in various fields of scientific research.
Synthesemethoden
The synthesis of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves the reaction of 4-methyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-morpholineethanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. It has also been found to possess significant anticancer activity against various cancer cell lines.
Eigenschaften
Produktname |
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone |
---|---|
Molekularformel |
C16H20N4O3S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H20N4O3S/c1-19-15(12-5-3-4-6-13(12)22-2)17-18-16(19)24-11-14(21)20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3 |
InChI-Schlüssel |
JDODBLXDDPZHBY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.